![molecular formula C13H15BrN6O2 B5506644 2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5506644.png)
2-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[3-bromo-4-(dimethylamino)benzylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic compounds known for their diverse biological activities. These activities stem from the structural components of the molecule, such as oxadiazole and hydrazide groups, which are common in many pharmacologically active compounds. The synthesis and study of such compounds are driven by their potential applications in various fields of medicine and materials science.
Synthesis Analysis
The synthesis of similar compounds typically involves cyclization reactions of hydrazides with various aldehydes or ketones, leading to the formation of oxadiazole derivatives. For instance, cyclization of N'-substituted benzylidene hydrazides can produce 1,3,4-oxadiazole derivatives, a process that is often facilitated by the use of catalysts or specific reaction conditions to improve yield and selectivity (Jin et al., 2006).
科学的研究の応用
Antibacterial and Antitubercular Applications
Research on oxadiazole derivatives, including similar compounds, demonstrates significant potential in treating bacterial and tuberculosis infections. For example, Joshi et al. (2008) synthesized a novel series of oxadiazole derivatives showing promising antibacterial and antitubercular activities against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis H37Rv strain. These findings underscore the compound's relevance in developing new antibacterial and antitubercular agents (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Anticancer and Antiproliferative Properties
Similarly structured compounds have been explored for their anticancer properties. Salahuddin et al. (2014) synthesized oxadiazole derivatives that underwent in vitro anticancer evaluation against various cancer cell lines, with some showing moderate to significant activity, highlighting their potential in cancer therapy (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014). Additionally, compounds with oxadiazole structures have been evaluated for antiproliferative activity, suggesting their potential utility in inhibiting cancer cell growth (Prasanna Kumar, Mohana, Mallesha, & Veeresh, 2014).
将来の方向性
The development of high energy density materials is a potential future direction for research involving this compound and similar oxadiazole derivatives . The synthesis of new compounds and the investigation of their properties could lead to the discovery of materials with improved performance and safety characteristics.
特性
IUPAC Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN6O2/c1-20(2)11-4-3-8(5-9(11)14)7-16-17-12(21)6-10-13(15)19-22-18-10/h3-5,7H,6H2,1-2H3,(H2,15,19)(H,17,21)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUZSBFZFPCDTA-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CC2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CC2=NON=C2N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。